An In-Depth Technical Guide to 2-(Bromomethyl)benzofuran: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(Bromomethyl)benzofuran: Properties, Synthesis, and Applications
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Among the various functionalized benzofurans, 2-(Bromomethyl)benzofuran stands out as a pivotal synthetic intermediate. Its high reactivity, attributed to the benzylic bromide, makes it an exceptionally versatile building block for introducing the benzofuran moiety into a wide array of molecular architectures.[4][5] This guide provides a comprehensive technical overview of 2-(Bromomethyl)benzofuran, intended for researchers, chemists, and professionals in drug development. We will explore its core chemical properties, spectroscopic signature, reactivity, synthesis, and critical applications, offering field-proven insights into its utility in modern organic synthesis.
Molecular Profile and Physicochemical Characteristics
2-(Bromomethyl)benzofuran is a bicyclic heteroaromatic compound. The fusion of a benzene ring with a furan ring at the 2- and 3-positions of the furan creates the benzofuran core, while the bromomethyl group at the 2-position imparts significant and specific reactivity.
Caption: Molecular Structure of 2-(Bromomethyl)benzofuran.
Table 1: Core Physicochemical Properties
This table summarizes the key identifiers and computed properties of 2-(Bromomethyl)benzofuran, providing a quick reference for laboratory use.
| Property | Value | Source |
| IUPAC Name | 2-(bromomethyl)benzofuran | N/A |
| Synonyms | 2-(bromomethyl)-1-benzofuran, Benzofuran, 2-(bromomethyl)- | [6] |
| CAS Number | 41014-27-1 | [6] |
| Molecular Formula | C₉H₇BrO | [6][7] |
| Molecular Weight | 211.06 g/mol | [6][7][] |
| Appearance | White to off-white powder/crystals | [1] |
| XLogP3 | 2.9 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Polar Surface Area (PSA) | 13.14 Ų | [6] |
| Complexity | 138 | [6] |
Spectroscopic Profile: A Guide to Characterization
Accurate characterization is fundamental to confirming the identity and purity of 2-(Bromomethyl)benzofuran. The following sections detail the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra can vary slightly based on solvent and instrument, the key proton (¹H) and carbon (¹³C) NMR signals are highly characteristic.
-
¹H NMR: The most diagnostic signal is the singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group. Due to the electronegativity of the adjacent bromine atom and the aromatic system, this peak is expected to appear significantly downfield, typically in the range of δ 4.5-4.8 ppm . The furan proton at the 3-position will appear as a singlet around δ 6.7-6.9 ppm . The four protons of the benzene ring will present as a more complex multiplet pattern between δ 7.2-7.6 ppm .[1][9][10]
-
¹³C NMR: The carbon of the -CH₂Br group is expected in the range of δ 25-35 ppm . The aromatic and heterocyclic carbons will appear further downfield, typically between δ 105-155 ppm . The carbon at the 2-position, to which the bromomethyl group is attached, will be significantly deshielded.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The key feature is the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks will appear at m/z 210 and m/z 212 .
-
Key Fragmentation: A primary fragmentation pathway involves the loss of the bromine radical (Br•) to form a stable benzylic carbocation fragment at m/z 131 (C₉H₇O⁺). This fragment is often the base peak in the spectrum. Further fragmentation of the benzofuran ring system can also be observed.[11][12]
Table 2: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Value / Observation |
| ¹H NMR | -CH₂Br Protons | δ 4.5 - 4.8 ppm (singlet, 2H) |
| Furan C3-H | δ 6.7 - 6.9 ppm (singlet, 1H) | |
| Aromatic Protons | δ 7.2 - 7.6 ppm (multiplet, 4H) | |
| MS (EI) | Molecular Ion Peaks | m/z 210 and 212 (approx. 1:1 ratio) |
| Major Fragment | m/z 131 ([M-Br]⁺) |
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(Bromomethyl)benzofuran is rooted in the high reactivity of its bromomethyl group. This group functions as a potent electrophile, making the molecule an excellent substrate for nucleophilic substitution (S_N2) reactions. The bromine atom is an excellent leaving group, and the adjacent benzofuran ring stabilizes the transition state.
This reactivity allows for the straightforward introduction of the benzofuran scaffold onto a wide variety of molecules, including amines, alcohols, phenols, and thiols, to form new C-N, C-O, and C-S bonds.[4][5] This is the primary reason for its widespread use as a building block in the synthesis of complex pharmaceutical agents.
Caption: General S_N2 Reactivity of 2-(Bromomethyl)benzofuran.
While the bromomethyl group is the primary site of reactivity, the benzofuran ring itself can undergo electrophilic aromatic substitution.[13][14] However, such reactions typically require harsher conditions, and under the mild, basic, or neutral conditions used for S_N2 reactions, the bromomethyl site is overwhelmingly favored.
Recommended Synthetic Protocol
The most common and efficient method for preparing 2-(Bromomethyl)benzofuran is via the free-radical bromination of the commercially available starting material, 2-methylbenzofuran. The use of N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) is standard practice.
Step-by-Step Experimental Procedure
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylbenzofuran (1.0 eq.).
-
Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) as the solvent. Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).
-
Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS. The disappearance of the starting material and the formation of a higher Rf spot indicates progress.
-
Workup: Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture through a pad of Celite to remove the solids.
-
Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 2-(Bromomethyl)benzofuran can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexane to yield the pure product.
Caption: Workflow for the Synthesis of 2-(Bromomethyl)benzofuran.
Safety, Handling, and Storage
2-(Bromomethyl)benzofuran is a reactive and hazardous chemical that must be handled with appropriate precautions. It is classified as a skin and eye irritant and may cause serious eye damage.[15][16]
Table 3: Hazard and Safety Information
| Category | Information |
| GHS Pictograms | Corrosion, Exclamation Mark |
| Signal Word | Danger |
| Hazard Statements | H315: Causes skin irritation. H318: Causes serious eye damage. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |
-
Handling: All manipulations should be performed inside a certified chemical fume hood.[16] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield, is mandatory.[17] Avoid inhalation of dust or vapors and prevent skin and eye contact.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15][16] For long-term stability, storage in a freezer at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5][6]
-
Incompatibilities: Keep away from strong oxidizing agents, bases, and amines, as these can lead to vigorous and exothermic reactions.[16]
Key Applications in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is a cornerstone in the development of new therapeutics due to its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiarrhythmic properties.[1][3][9][18][19] 2-(Bromomethyl)benzofuran serves as an indispensable tool for medicinal chemists to incorporate this "privileged" structure into novel drug candidates.
The compound's utility lies in its ability to act as a covalent linker, attaching the benzofuran pharmacophore to other molecular fragments to explore structure-activity relationships (SAR). For example, it has been used in the synthesis of:
-
Anticancer Agents: Derivatives have been synthesized that show potent cytotoxic activity against various cancer cell lines.[3][9][18][20] The benzofuran moiety can interact with key biological targets, and its attachment to other pharmacophores can lead to synergistic effects.
-
Enzyme Inhibitors: The reactive handle allows for the targeting of nucleophilic residues (e.g., cysteine, serine) in the active sites of enzymes.
-
Receptor Ligands: By linking the benzofuran core to fragments that bind to specific receptors, novel agonists or antagonists can be developed.
Caption: Logical workflow from building block to biological evaluation.
Conclusion
2-(Bromomethyl)benzofuran is more than a simple chemical reagent; it is a strategic tool for innovation in organic synthesis and drug discovery. Its well-defined reactivity, characterized by the electrophilic bromomethyl group, provides a reliable and efficient method for incorporating the biologically significant benzofuran scaffold into complex molecules. A thorough understanding of its properties, handling requirements, and synthetic applications, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for novel therapeutics and functional materials.
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